molecular formula C10H12N2O3S B2851173 [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid CAS No. 1210-67-9

[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid

Cat. No.: B2851173
CAS No.: 1210-67-9
M. Wt: 240.28
InChI Key: CBVPZLASCIYOBR-UHFFFAOYSA-N
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Description

The compound “[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid” is a derivative of quinazolinone . It is related to the compound “(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea”, which has a molecular weight of 224.29 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H12N4OS . The InChI code for this compound is 1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2, (H4,10,11,12,13,14,15) .


Chemical Reactions Analysis

The compound is used as an inhibitor that targets the hemopexin-like domain of MMP-9 . It disrupts MMP-9 homodimerization and prevents the association of proMMP-9 with both α4β1 integrin and CD44 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 224.29 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bonanomi and Palazzo (1977) described the isolation and identification of several ethyl esters derived from a reaction involving 1H-indazol-3-ol and ethyl chloroacetate, which are structurally related to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. This work discussed the mechanism of their formation, particularly focusing on the ring enlargement from indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
  • Reddy et al. (2012) conducted a study on the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, resulting in a compound structurally similar to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. They also discussed the eco-friendly solvents and green conditions used in their synthesis process (Reddy, Naidu, & Dubey, 2012).

Potential Biological Activities

  • Nguyen et al. (2019) synthesized and studied the cytotoxic activity of compounds, including ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This indicates potential applicability in cancer research (Nguyen et al., 2019).
  • A study by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines, related to the chemical structure of interest, and their potential as antimicrobial agents, indicating a potential application in the development of new antibiotics (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of “Warning” according to the MSDS . More detailed safety and hazard information is not available in the search results.

Properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-5H2,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVPZLASCIYOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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